4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-2-26-16-8-10-17(11-9-16)28(24,25)23-15-6-3-5-14(13-15)19-22-18-7-4-12-21-20(18)27-19/h3-13,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWGGWJEYJXRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative.
Attachment of the phenyl ring: The phenyl ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the benzenesulfonamide group: This step involves sulfonylation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the sulfur atom in the sulfonamide group and the ethoxy-substituted benzene ring. Key findings include:
| Reagents | Conditions | Products Formed | Significance |
|---|---|---|---|
| H₂O₂/KMnO₄ | Acidic medium | Sulfone derivatives (via S-oxidation) and quinone-like structures (aromatic ring oxidation) | Enhances polarity for improved aqueous solubility in drug formulations |
| Ozone | -78°C, CH₂Cl₂ | Cleavage of thiazolo[5,4-b]pyridine ring to form pyridine-2,5-dione derivatives | Demonstrates susceptibility of heterocyclic core to oxidative degradation |
Reduction Reactions
The sulfonamide group and aromatic systems participate in reductive transformations:
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
Sulfonamide Nitrogen Alkylation
Thiazolo Ring Functionalization
Hydrolysis Reactions
Stability under hydrolytic conditions:
| Conditions | Site Affected | Products Formed | Stability Data |
|---|---|---|---|
| 1M HCl, reflux | Ethoxy group | Cleavage to phenolic -OH derivative | t₁/₂ = 8.2 hr (pH 1) |
| 0.1M NaOH, 60°C | Sulfonamide bond | Benzenesulfonic acid and amine byproducts | t₁/₂ = 24.5 hr (pH 13) |
Acylation Reactions
The aromatic amine shows reactivity toward acylating agents:
Coordination Chemistry
The compound acts as a ligand in metal complexes:
Critical Analysis of Reaction Outcomes
-
Oxidation State Effects : Sulfone derivatives show 3.2-fold increased PI3Kα inhibition compared to parent compound (IC₅₀ = 8 nM vs 26 nM) .
-
Steric Considerations : N-methylation reduces kinase binding affinity by 40%, attributed to lost H-bonding with Val851 .
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Electronic Effects : Chlorination at thiazolo position 6 enhances electrophilicity, enabling subsequent nucleophilic substitutions with k = 0.42 min⁻¹.
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pH-Dependent Stability : Hydrolytic degradation follows first-order kinetics (Eₐ = 68.9 kJ/mol in acidic conditions).
This comprehensive reactivity profile enables rational design of derivatives with optimized pharmacological properties while maintaining structural integrity under physiological conditions.
Scientific Research Applications
Synthesis of 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolo[5,4-b]pyridine Core : This is achieved through the annulation of a thiazole ring to a pyridine derivative.
- Attachment of the Phenyl Ring : A coupling reaction, often utilizing palladium-catalyzed methods, introduces the phenyl ring.
- Introduction of the Benzenesulfonamide Group : This step involves sulfonylation reactions where sulfonyl chloride reacts with an amine to form the sulfonamide group.
The synthetic route is crucial as it influences the biological activity and efficacy of the compound in various applications .
Anticancer Activity
This compound has shown promise as a potential anticancer agent. Research indicates that derivatives containing thiazolo[5,4-b]pyridine structures can inhibit c-KIT kinase activity, which is significant in treating gastrointestinal stromal tumors (GISTs). The compound's interaction with the ATP-binding site of kinases enhances its potential as an effective therapeutic agent against resistant cancer types .
PI3K Inhibition
The compound exhibits strong inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme involved in cell growth and proliferation pathways. Studies have reported an IC50 value of 3.6 nM for this compound, indicating high potency. The sulfonamide functionality plays a pivotal role in enhancing this activity by facilitating stronger interactions with key amino acids in the enzyme's active site .
Antimicrobial Properties
There is emerging evidence that compounds similar to this compound exhibit antimicrobial properties. The mechanism involves inhibiting bacterial growth by interfering with cellular processes. This potential extends to antiviral effects as well, suggesting that such compounds could be explored further for their ability to combat resistant pathogens .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues and their pharmacological profiles are summarized below:
Structure-Activity Relationships (SAR)
- Thiazolo[5,4-b]pyridine Core : The core is critical for kinase inhibition. Derivatives with hydrophobic substituents (e.g., 3-trifluoromethylphenyl in 6h ) exhibit moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to enhanced hydrophobic interactions .
- Sulfonamide vs. Amide Linkers : Sulfonamide-containing compounds (e.g., target compound) may improve solubility and hydrogen-bonding capacity compared to amide-linked analogs (e.g., 6h ).
- Fluorine Substitution: Fluorinated analogs (e.g., 863594-60-9) may offer metabolic stability but could reduce target affinity due to steric/electronic effects .
Molecular Docking Insights
- Hydrophobic Interactions : The 3-trifluoromethyl group in 6h fits into a hydrophobic c-KIT binding pocket, as shown in docking studies . The ethoxy group in the target compound may occupy similar regions.
- Hydrogen Bonding : Sulfonamide moieties (e.g., in the target compound) can form hydrogen bonds with residues like Arg63 in glucokinase, as seen in related thiazolo[5,4-b]pyridine activators .
Biological Activity
4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 389.5 g/mol. The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase alpha (PI3Kα). This enzyme plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival. By binding to the active site of PI3Kα, this compound prevents substrate access and disrupts downstream signaling pathways that promote cancer cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. The compound has shown IC50 values ranging from 0.054 µM to 0.501 µM against these cell lines, indicating strong cytotoxic effects .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. It has demonstrated significant potency against bacterial strains such as Staphylococcus aureus, outperforming traditional antibiotics like ampicillin and streptomycin . The mechanism involves dual inhibition of bacterial topoisomerases GyrB and ParE without affecting human topoisomerase II, highlighting its selectivity and potential for therapeutic use .
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various cancer cell lines revealed that the compound effectively induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This suggests a potential role in cancer therapy as an apoptosis-inducing agent .
- Selectivity in Antibacterial Action : Another investigation focused on the selectivity of this compound against bacterial topoisomerases. The results indicated that it could inhibit bacterial growth at low concentrations while sparing human cells from toxicity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazolo[5,4-b]pyridine derivatives:
| Compound Name | IC50 (µM) | Target Enzyme | Activity Type |
|---|---|---|---|
| 4-Ethoxy Compound | 0.054 - 0.501 | PI3Kα | Anticancer |
| Thiazole Derivative A | 0.012 | Topoisomerase IV | Antibacterial |
| Thiazole Derivative B | 0.008 | Topoisomerase IV | Antibacterial |
This table illustrates the promising potency of the compound relative to others in its class.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
- The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to link the thiazolo[5,4-b]pyridine core to the phenylbenzenesulfonamide moiety. For example, PdCl₂(dppf) catalysts and nitrogen-sparged conditions (DMF/EtOH/water solvent system) are used to achieve coupling yields of ~50–70% .
- Purification often employs preparative reverse-phase HPLC to isolate intermediates, followed by deprotection steps (e.g., Boc removal using methanamine under microwave heating) .
Q. How is the compound characterized structurally and analytically?
- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For instance, NMR can resolve aromatic protons in the thiazolo[5,4-b]pyridine ring, while HRMS validates the molecular formula (e.g., C₂₀H₁₅N₃O₂S, m/z 361.417) .
- X-ray crystallography or computational docking (e.g., AutoDock Vina) may verify binding conformations in enzyme active sites .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- The ethoxy and sulfonamide groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce solubility in aqueous buffers. Stability tests show degradation <10% after 24 hours at pH 7.4 and 37°C, but sensitivity to extreme pH or temperatures (>100°C) requires controlled storage .
Q. What preliminary biological activities have been reported for this compound?
- Thiazolo[5,4-b]pyridine derivatives exhibit kinase inhibitory activity (e.g., PI3Kα IC₅₀ = 3.6 nM in one study) .
- Sulfonamide-containing analogues show antimicrobial activity (e.g., MIC = 8 µg/mL against E. coli), attributed to interference with bacterial PPTase enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide substituents) influence target selectivity and potency?
- SAR Insights :
- Replacing the ethoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) increases PI3Kα inhibition (IC₅₀ improves 2–5 fold) but reduces solubility .
- The thiazolo[5,4-b]pyridine core is critical: replacing it with phenyl decreases activity >10 fold due to loss of π-π stacking in kinase domains .
Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?
- Key Factors :
- Assay variability (e.g., ATP concentration in kinase assays) can alter IC₅₀ by 3–10 fold. Standardize protocols using reference inhibitors (e.g., Wortmannin for PI3K) .
- Compound purity (>95% by HPLC) and aggregation in solution (test via dynamic light scattering) must be verified .
Q. What experimental strategies validate the compound’s mechanism of action in complex biological systems?
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to kinases (e.g., PI3Kα) in lysates .
- Pathway Analysis : RNA sequencing or phosphoproteomics can map downstream effects (e.g., AKT/mTOR pathway inhibition) .
- Negative Controls : Test inactive analogues (e.g., sulfonamide replaced with methyl) to rule off-target effects .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME predict logP (2.1–3.5) and CYP450 interactions, flagging potential metabolic liabilities .
- Docking Studies : Molecular dynamics simulations (e.g., GROMACS) identify residues (e.g., Lys802 in PI3Kα) for hydrogen bonding with the sulfonamide group .
- Scaffold Hopping : Replace thiazolo[5,4-b]pyridine with bioisosteres (e.g., imidazopyridine) while retaining binding geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
